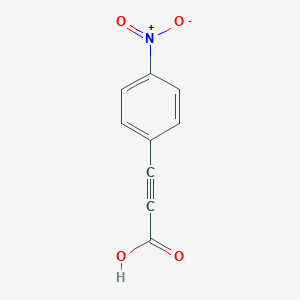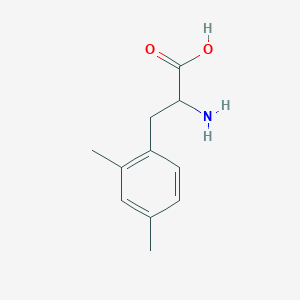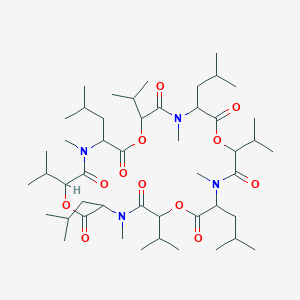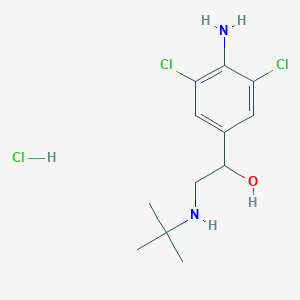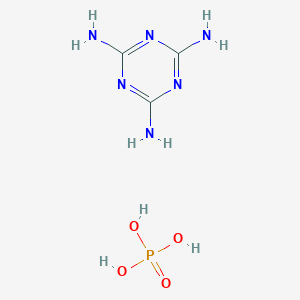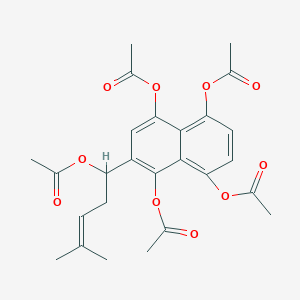
Shikonin leucoacetate
Descripción general
Descripción
Shikonin is a potent bioactive red pigment that has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal . It is obtained from dried roots of Lithospermum erythrorhizon Siebold & Zucc, commonly called zicao .
Synthesis Analysis
The overexploitation of shikonin botanical sources has increased the chemical synthesis of shikonin and its derivatives . Several synthetic pathways have been analyzed from the past till now . The phytohormone ethylene (ET) is a crucial signaling molecule that induces the biosynthesis of shikonin and its derivatives in Lithospermum erythrorhizon shoot cultures .Molecular Structure Analysis
The core structure of shikonin is biosynthesized from p-hydroxybenzoic acid and geranyl diphosphate . Shikonin and alkannin’s structure/activity relationship study against Leishmania major showed exciting results .Chemical Reactions Analysis
Shikonin has shown to have multiple biological functions, including anti-tumor, anti-inflammatory, and anti-allergic effects . It has been reported to have a good killing effect in a variety of tumor cells .Aplicaciones Científicas De Investigación
Obesity Management : Shikonin has shown potential in inhibiting adipogenesis through modulation of the WNT/β-catenin pathway, suggesting its use as a therapeutic target for obesity and related diseases (Lee et al., 2011).
Anti-HIV Properties : It inhibits chemokine receptor function and suppresses HIV-1 replication, making it a promising basis for novel anti-HIV therapeutic agents (Chen et al., 2003).
Breast Cancer Treatment : Shikonin induces expression of DUSP1 and DUSP2, leading to cell cycle arrest and apoptosis in breast cancer cells by switching off JNK and p38 MAPK pathways (Lin et al., 2018).
Colon Cancer Chemoprevention : It acts as a chemopreventive agent in colon cancer development by inhibiting the proinflammatory milieu (Andújar et al., 2018).
Cancer Treatment : Shikonin derivatives have shown potential as novel drugs for treating cancer and inflammation, and they exhibit synergistic interactions with established chemotherapeutics, immunotherapeutic approaches, and radiotherapy (Boulos et al., 2019).
Thyroid Cancer Treatment : It inhibits thyroid cancer cell migration and invasion and is a potential antitumor agent for thyroid cancers (Zhang et al., 2018).
Antioxidant Activity : Shikonin protects the mouse brain against cerebral ischemia/reperfusion injury through its antioxidant effects (Wang et al., 2010).
Heart Failure Treatment : It ameliorates isoproterenol-induced heart injury, providing an effective therapeutic strategy for heart failure treatment (Yang et al., 2017).
Leukemia Treatment : Shikonin induces ROS-mediated apoptosis in human promyelocytic leukemia HL-60 cells by targeting cytosolic thioredoxin reductase (Duan et al., 2014).
Glioma Treatment : It induces tumor apoptosis in glioma cells by targeting Caspase-3 and Bax/Bak-induced mitochondrial outer membrane permeabilization (Ma et al., 2020).
Direcciones Futuras
Shikonin has shown promising results in the treatment of various diseases, particularly leukemia . Future research could focus on its potential as an anti-leukemia drug . Additionally, studies have shown that shikonin or its derivatives have a synergistic sensitization effect on malignant tumor-related chemotherapeutic drugs . Further studies in this regard can be carried out in the future .
Propiedades
IUPAC Name |
[4,5,8-triacetyloxy-6-(1-acetyloxy-4-methylpent-3-enyl)naphthalen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-13(2)8-9-20(32-14(3)27)19-12-23(35-17(6)30)24-21(33-15(4)28)10-11-22(34-16(5)29)25(24)26(19)36-18(7)31/h8,10-12,20H,9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEVPIDXOMBXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908675 | |
| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shikonin leucoacetate | |
CAS RN |
103946-64-1 | |
| Record name | Mds 004 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






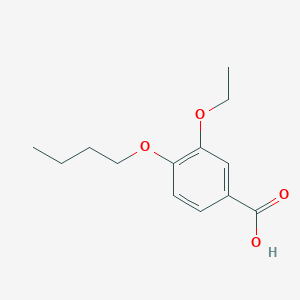
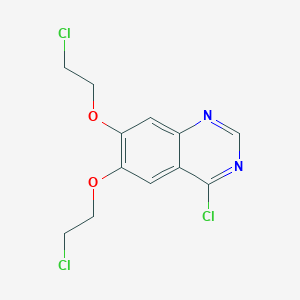
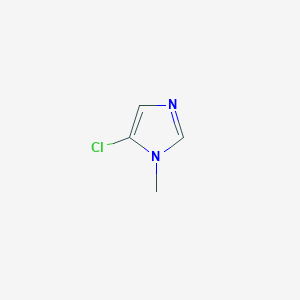
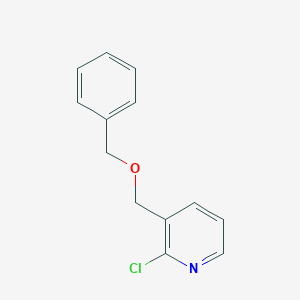

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
